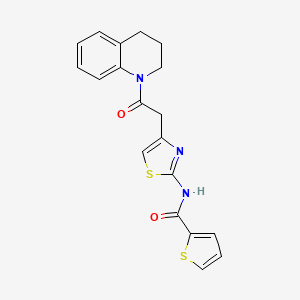

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

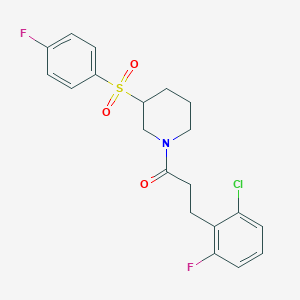

The molecular structure of this compound would be characterized by the presence of an indole ring, a phenyl ring, and a furylmethyl group attached to a carboxamide group. The electronic and steric interactions between these groups could influence the compound’s overall shape, reactivity, and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. For example, the indole ring is a common motif in many biologically active compounds and is known to undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of its various functional groups. For example, the carboxamide group could contribute to the compound’s solubility in water, while the aromatic rings could contribute to its UV/Vis absorption properties .Scientific Research Applications

Allosteric Modulation of CB1 Receptors

- Indole-2-carboxamides, including derivatives like N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, are studied for their potential as allosteric modulators of the cannabinoid type 1 receptor (CB1). Key structural features of these compounds, such as the chain length at the C3-position and the electron-withdrawing group at the C5-position, critically impact their binding affinity and cooperativity (Khurana et al., 2014).

Chemical Synthesis and Structural Analysis

- The synthesis and structural analysis of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide derivatives have been a subject of interest. This includes the study of their synthesis, spectroscopic characterization, and crystallographic analysis (Al-Ostoot et al., 2019).

Polymerization Catalysts

- Indole carboxamide derivatives, including those similar to N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, have been explored as catalysts in ring-opening polymerization processes, particularly for the polymerization of l-lactide (Koeller et al., 2009).

Tubulin Polymerization Inhibitors

- Some derivatives of N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide exhibit potent inhibitory effects on tubulin polymerization, indicating potential applications in anticancer therapies (Kazan et al., 2019).

Anti-Inflammatory Applications

- Indole acetamide derivatives, closely related to N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, have been synthesized and analyzed for their anti-inflammatory properties through molecular docking studies (Al-Ostoot et al., 2020).

Antiallergic Agents

- Novel indolecarboxamidotetrazoles, structurally related to N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide, have been evaluated for their antiallergic potential, showing effectiveness in inhibiting histamine release (Unangst et al., 1989).

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure and the presence of several functional groups, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-phenyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c23-20(21-13-15-9-6-12-24-15)19-18(14-7-2-1-3-8-14)16-10-4-5-11-17(16)22-19/h1-12,22H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPXDWILFLNRMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)-3-phenyl-1H-indole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2635654.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-6-ethyl-4-oxochromen-7-yl] furan-2-carboxylate](/img/structure/B2635655.png)

![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)

![2-[(2,4-dichlorophenoxy)acetyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B2635658.png)

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2635660.png)

![1'-(2-(2,4-Dichlorophenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2635663.png)

![[(Thien-2-ylmethyl)sulfonyl]acetic acid](/img/structure/B2635667.png)